N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid

説明

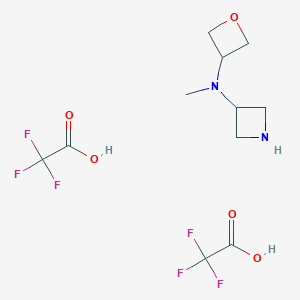

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid is a trifluoroacetic acid (TFA) salt of a bicyclic amine. The compound consists of a methyl-substituted azetidine (4-membered nitrogen-containing ring) fused with an oxetane (3-membered oxygen-containing ring), protonated by TFA. Key characteristics include:

特性

IUPAC Name |

N-methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2C2HF3O2/c1-9(6-2-8-3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQNNWQCEXFBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CNC1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine typically involves the formation of the azetidine and oxetane rings through cyclization reactions. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired heterocyclic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane and azetidine derivatives.

Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine or oxetane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include functionalized azetidine and oxetane derivatives, which can be further utilized in the synthesis of complex molecules for pharmaceutical and industrial applications .

科学的研究の応用

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activity.

Biology: The compound’s derivatives are studied for their interactions with biological targets, including enzymes and receptors.

作用機序

The mechanism of action of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine involves its interaction with molecular targets through its azetidine and oxetane rings. These rings can form stable complexes with enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s solubility and stability, facilitating its biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives used .

類似化合物との比較

N-Methylaniline Trifluoroacetate (1:1)

- Molecular Formula: C₈H₁₀F₃NO₂ .

- Molecular Weight : 209.17 g/mol.

- Structure : Combines a simple aromatic amine (N-methylaniline) with TFA.

- Key Differences :

1-(Pyridin-3-yl)azetidin-3-amine Bis(2,2,2-trifluoroacetate)

Tert-Butoxycarbonyl (Boc)-Protected Amine Derivatives

- Example : N-Methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine .

- Deprotection Mechanism : Boc groups are removed using TFA, generating the free amine .

- Key Differences :

Physicochemical and Functional Comparisons

Solubility and Stability

- TFA Salts: Highly polar, with good solubility in polar solvents (e.g., water, methanol) due to ionic interactions .

- Free Amines : Less soluble; require protonation (e.g., TFA) for enhanced solubility.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Oxetane-Azetidine Systems : Gaining traction in drug discovery due to improved pharmacokinetic properties (e.g., reduced CYP450 metabolism) .

- TFA Salts : Preferred for their ease of purification and stability in acidic conditions, though alternatives like HCl salts are explored for reduced corrosivity .

- Pyridine Derivatives : Highlighted in coordination chemistry for metal-organic frameworks (MOFs) .

生物活性

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid (CAS No. 2138212-72-1) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 356.22 g/mol. The structure includes an oxetane ring and an azetidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H14F6N2O5 |

| Molecular Weight | 356.22 g/mol |

| CAS Number | 2138212-72-1 |

| Purity | ≥ 97% |

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, the compound may inhibit reverse transcriptase in HIV, similar to other nucleoside analogs .

- Anticancer Potential : Research indicates that azetidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and disruption of mitochondrial function .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Study on Antiviral Efficacy :

- Cancer Cell Line Studies :

- Neuroprotective Research :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-Methyl-N-(oxetan-3-yl)azetidin-3-amine, and how does trifluoroacetic acid (TFA) influence the reaction?

- Synthetic Routes : The synthesis often involves coupling reactions between oxetan-3-amine derivatives and methylated intermediates. For example, T3P (propylphosphonic anhydride) catalyst facilitates amide bond formation between carboxylic acids and amines under mild conditions, achieving high yields (~60–80%) within 60 minutes .

- Role of TFA : TFA acts as a counterion in salt formation and enhances electrophilicity in intermediates. In multi-step syntheses, TFA can also quench byproducts (e.g., methanol) to drive reactions forward, as seen in heterodimerization protocols .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves methyl, oxetane, and azetidine moieties. Mass spectrometry (MS) verifies molecular weight, while thin-layer chromatography (TLC) monitors reaction progress .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity, particularly for intermediates in drug discovery pipelines .

Q. What are the primary applications of this compound in early-stage drug discovery?

- Core Applications :

- Scaffold for Antibacterial Agents : Derivatives with oxetane and azetidine rings show promise against Gram-positive bacteria (e.g., Staphylococcus aureus) by targeting cell wall synthesis enzymes .

- Enzyme Inhibition : The compound’s rigidity and nitrogen-rich structure make it suitable for designing kinase inhibitors, leveraging TFA’s stabilizing effects on transition states .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield and stereochemistry of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine derivatives?

- Catalyst Selection : T3P outperforms traditional carbodiimide-based catalysts in coupling reactions, reducing side products and improving yields by 15–20% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates, but TFA’s acidity requires careful pH control to avoid premature deprotection .

- Stereochemical Control : Chiral HPLC or asymmetric catalysis (e.g., using Evans auxiliaries) resolves enantiomers critical for bioactive derivatives .

Q. What mechanisms explain contradictory biological activity data for structurally similar derivatives?

- Case Study : Derivatives with trifluoroethoxy groups exhibit varied antibacterial potency due to:

- Steric Effects : Bulkier substituents hinder target binding (e.g., bacterial dihydrofolate reductase).

- Electron-Withdrawing Effects : TFA’s trifluoromethyl group alters electron density, affecting hydrogen bonding with active sites .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?

- Process Optimization :

- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for steps involving unstable intermediates (e.g., Grignard reagents) .

- Byproduct Management : TFA-mediated quenching (e.g., converting methanol to methyl trifluoroacetate) minimizes purification steps .

- Quality Control : In-line PAT (Process Analytical Technology) tools, such as FTIR spectroscopy, enable real-time monitoring of key reactions .

Methodological Challenges and Solutions

Q. What strategies address low yields in nucleophilic substitution reactions involving oxetane rings?

- Base Selection : Potassium carbonate or sodium hydride improves deprotonation efficiency for oxetan-3-amine, enhancing nucleophilicity .

- Temperature Control : Reactions performed at 0–5°C minimize ring-opening side reactions, preserving oxetane integrity .

Q. How does the trifluoroacetic acid counterion influence the compound’s solubility and stability?

- Solubility : TFA increases aqueous solubility via salt formation, critical for in vitro assays. However, it reduces stability in basic conditions, necessitating storage at pH 4–5 .

- Stability Studies : Accelerated degradation studies (40°C/75% RH) reveal hydrolytic sensitivity of the azetidine ring, guiding formulation strategies (e.g., lyophilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。